Acetyl nitrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
nitro acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO4/c1-2(4)7-3(5)6/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZMXVGQBBATMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207839 | |
| Record name | Acetyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-09-3 | |
| Record name | Acetyl nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYL NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79CY6496CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Acetyl Nitrate Generation
Continuous Flow Synthesis of Acetyl Nitrate (B79036)
Design and Engineering of Continuous Flow Reactors for In Situ Generation
The inherent instability and energetic nature of acetyl nitrate necessitate precise control during its synthesis and application. Continuous flow reactors offer a significant advantage in this regard by minimizing the volume of hazardous material present at any given time and providing superior heat and mass transfer capabilities compared to batch processes acs.orgeuropa.eu.
The design of continuous flow reactors for in situ this compound generation typically involves microreactors or specialized tubular reactors with small channel diameters, often in the range of hundreds of micrometers fraunhofer.de. These designs facilitate rapid mixing of precursors, such as acetic anhydride (B1165640) and nitric acid, and allow for efficient temperature regulation, crucial for preventing decomposition and side reactions fraunhofer.de. For instance, a common approach involves the slow, controlled addition of concentrated nitric acid to acetic anhydride at low temperatures (e.g., 0–5 °C or -10 °C) to manage the exothermic reaction researchgate.net. Reactor materials are selected to be compatible with the corrosive nature of the reagents fraunhofer.de.
Engineering considerations include optimizing residence time, typically in the range of 5–10 minutes, to ensure complete reaction without excessive accumulation of the unstable this compound . The temperature gradient within the reactor, from inlet to outlet, is also a critical parameter, often maintained within a narrow range (e.g., 0 °C to 25 °C) to ensure controlled generation . Advanced flow systems integrate multiple reaction steps, mixing elements (like T-mixers), and downstream capillary reactors to precisely control the reaction environment fraunhofer.de. For example, a system designed for nitrofuran synthesis utilizes interconnected flow modules for the in situ generation and immediate consumption of this compound, thereby eliminating the need to handle or store the hazardous compound directly chemistryviews.orgnih.goveurekalert.orgsciencedaily.com.
Real-Time Monitoring and Control in Flow Systems
The safe and efficient operation of continuous flow systems for this compound generation relies heavily on real-time monitoring and precise control acs.orgchemistryviews.orgnih.gov. Process Analytical Technology (PAT) plays a pivotal role in this aspect, enabling continuous data acquisition for process monitoring and control, which is essential for ensuring product quality and operational safety acs.orgchemistryviews.org.
Inline spectroscopic methods, such as Fourier-transform infrared (FTIR) or UV-Vis spectroscopy, are frequently integrated into flow systems to monitor the concentration of reactants, intermediates, and products in real-time fraunhofer.deeurekalert.orgsciencedaily.com. These analytical tools provide immediate feedback on the reaction progress and allow for rapid adjustments to process parameters, such as flow rates or temperature, to maintain optimal conditions fraunhofer.deacs.org. For instance, monitoring the reaction exotherm through calorimetry can provide insights into reaction kinetics and safety margins fraunhofer.de.
Automated control systems, often incorporating feedback loops, are employed to maintain precise control over critical parameters like temperature, pressure, and residence time chemistryviews.orgnih.goveurekalert.org. This high level of integration and automation allows for remote process operation, often by a single operator, enhancing safety and reproducibility chemistryviews.orgnih.goveurekalert.org. By continuously monitoring and adjusting the process, these systems can ensure that this compound is generated and consumed efficiently, minimizing the risk of hazardous accumulation or runaway reactions chemistryviews.orgnih.goveurekalert.org.
Purity Assessment of Synthesized this compound for Research Applications
Ensuring the purity of synthesized this compound is paramount for its reliable use in research applications, as impurities can significantly affect reaction outcomes and lead to unpredictable results researchgate.net. The purity of this compound is often dependent on the specific preparation method, the ratio of starting materials, and the age of the reagent researchgate.net. For instance, mixtures of acetic anhydride and nitric acid can contain this compound, acetic acid, and unreacted acetic anhydride or water, depending on the initial molar ratios researchgate.net. Therefore, robust analytical methods are required to assess its purity and identify any potential contaminants.
Advanced Spectroscopic Methods for Impurity Profiling
Advanced spectroscopic techniques are indispensable tools for characterizing this compound and profiling any impurities present in the synthesized material chemistryviews.orguva.nl. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can confirm the presence of characteristic functional groups and detect organic impurities . For example, the presence of acetic acid would be indicated by its characteristic proton signals.
Fourier-transform infrared (FTIR) spectroscopy is useful for identifying key functional group vibrations, such as the N-O stretching modes characteristic of the nitrate ester group, and can help in identifying byproducts or degradation products . Mass spectrometry (MS), including techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) or liquid chromatography-mass spectrometry (LC-MS), is highly effective for identifying and quantifying trace impurities by providing information on their mass-to-charge ratio and fragmentation patterns uva.nl. These methods are crucial for a comprehensive impurity profile, ensuring the quality of this compound for sensitive research applications.
Chromatographic Techniques for High-Purity Isolation
Chromatographic techniques are vital for both assessing and achieving high purity of this compound chemistryviews.org. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is a standard method for quantifying the purity of this compound and separating it from related compounds or byproducts . For instance, HPLC can be used to determine the percentage purity of the synthesized this compound.
Gas Chromatography (GC), potentially with specific detectors, can also be employed for volatile impurities. While this compound itself is unstable and distillation is not generally recommended without extreme caution researchgate.net, chromatographic methods like GC or HPLC are essential for isolating and purifying this compound or for analyzing reaction mixtures to determine the purity of the desired product. For example, in the analysis of erythritol (B158007) tetranitrate (ETN), LC-MS methods have been optimized with specific mobile phases and flow rates to ensure the separation and detection of ETN and its partially nitrated erythritol products, demonstrating the power of chromatography in purity assessment and isolation uva.nl.
Mechanistic Investigations of Acetyl Nitrate Reactivity
Electrophilic Nitration Mechanisms Mediated by Acetyl Nitrate (B79036)
Acetyl nitrate serves as a versatile reagent for introducing nitro groups into a wide array of organic substrates, including aromatic compounds, alkenes, and alicyclic systems. The efficacy and selectivity of these reactions are deeply intertwined with the precise nature of the active nitrating species and the mechanistic pathways involved.
Research has indicated that in many nitration reactions involving this compound, particularly in the presence of acidic media or when generated from nitric acid and acetic anhydride (B1165640), the protonated form, protonated this compound (AcOHNO₂⁺), plays a crucial role as the active electrophilic species canterbury.ac.nzresearchgate.netwuxiapptec.comcore.ac.ukcore.ac.uk. This species is believed to form through the protonation of this compound. The presence of acids like sulfuric acid or acetic acid can accelerate the formation and reactivity of this protonated species canterbury.ac.nzresearchgate.net. Evidence suggests that AcOHNO₂⁺ is a more potent nitrating agent than neutral this compound for certain substrates, such as alkenes and anisole, in nitric acid-acetic anhydride mixtures researchgate.net. The protonation enhances the electrophilicity of the nitrogen atom, making it more susceptible to attack by electron-rich organic molecules.
This compound is widely employed for the nitration of aromatic compounds, offering an alternative to traditional mixed acid (nitric acid/sulfuric acid) systems. The reaction conditions and the nature of the aromatic substrate significantly influence the regioselectivity and mechanistic pathway.
The regioselectivity of aromatic nitration with this compound is strongly influenced by the electronic and steric effects of substituents already present on the aromatic ring wikipedia.orgcardiff.ac.ukias.ac.inresearchgate.netulisboa.pt. Electron-donating groups, such as methyl (in toluene), methoxy (B1213986) (in anisole), or acetamide (B32628) (in acetanilide), generally activate the ring towards electrophilic attack and direct substitution to the ortho and para positions wikipedia.orgulisboa.pt.
Toluene (B28343): Nitration of toluene with this compound typically yields a mixture of ortho- and para-nitrotoluene. Studies using zeolites as catalysts with this compound have demonstrated high para-selectivity, with ratios of para to ortho isomers reaching up to 79% or higher under specific conditions cardiff.ac.ukias.ac.in. For instance, using zeolite H-β with this compound has been reported to yield para-nitrotoluene with high selectivity cardiff.ac.ukias.ac.in.
Anisole: Anisole, with its activating methoxy group, readily undergoes nitration with this compound, primarily yielding ortho- and para-nitroanisole wikipedia.org.
Acetanilides: The acetamide group in acetanilide (B955) is a strong activating and ortho, para-directing group wikipedia.orgulisboa.pt. Nitration of acetanilide with this compound generally leads to a higher proportion of the para isomer compared to the ortho isomer, due to steric factors and the strong resonance effect of the acetamide group wikipedia.orgulisboa.pt. For example, in the nitration of acetanilide derivatives, the +R effect of the acetamide group is dominant, leading to significant para-substitution ulisboa.pt.
Data from various studies illustrate the regioselectivity observed:
| Substrate | Nitrating Agent | Catalyst/Medium | Major Products (Isomers) | Typical o:p Ratio |
| Toluene | This compound | Zeolite H-β | para-Nitrotoluene | ~1:4 (para-favored) |
| Toluene | This compound | Acetic Anhydride | ortho-, para- | 50:39 (approx.) |
| Phenol | This compound | Chloroform | ortho-, para- | 1.8:1 |
| Phenol | This compound/Silica | Silica Gel | ortho-Nitrophenol | 13.3:1 |
| Acetanilide | This compound | Acetic Acid/Anhydride | para-Nitroacetanilide | High para |
The nitration of aromatic systems by this compound can proceed through different mechanistic pathways. Historically, electrophilic aromatic substitution was understood to involve the formation of a sigma-complex (also known as a arenium ion or Wheland intermediate) as a key intermediate researchgate.netmasterorganicchemistry.com. In this pathway, the aromatic ring attacks the electrophile (e.g., NO₂⁺ or a related species), forming a carbocation intermediate, which then loses a proton to restore aromaticity masterorganicchemistry.com.
However, for this compound, particularly in gas-phase studies or under specific conditions, a single-step mechanism has also been proposed and investigated researchgate.net. In this single-step mechanism, the nitration occurs via a concerted process where the nitro group is transferred without the explicit formation of a discrete sigma-complex intermediate researchgate.net. Research comparing these pathways suggests that the single-step mechanism can be energetically competitive or even favored over the sigma-complex formation in certain environments, such as the gas phase researchgate.net. The precise pathway often depends on the substrate, solvent, and the exact nature of the active nitrating species (e.g., AcOHNO₂⁺ vs. NO₂⁺) researchgate.netresearchgate.net.
This compound is also effective in the nitration of unsaturated compounds like alkenes and alicyclic systems. These reactions often involve addition across the double bond.
The addition of this compound to alkenes can lead to the formation of β-nitro acetates. Studies on the nitration of various alkenes with this compound have revealed stereochemical preferences. For instance, the nitration of cis- and trans-2-butene with this compound yields stereoisomeric β-nitro acetates, primarily resulting from stereospecific cis-addition to the double bond researchgate.netacs.org. This cis-addition is often rationalized by a concerted mechanism involving the protonated this compound species (AcOHNO₂⁺) researchgate.net. In this proposed mechanism, the AcOHNO₂⁺ likely adds across the double bond in a manner that places the nitro group and the acetoxy group on the same face of the original double bond researchgate.net.
The stereochemical outcome can be influenced by the alkene structure and reaction conditions. For example, cis-stilbene (B147466) and cis-α-methylstilbene react more slowly than their trans counterparts, yielding β-nitro acetates that appear to result from apparent trans-addition, suggesting a more complex interplay of factors or competing mechanisms researchgate.net.
Nitration of Alkenes and Alicyclic Compounds
Formation of β-Nitro Acetates and β-Nitroalkenes
This compound, when employed in acetic anhydride solution, acts as a potent electrophilic reagent that readily reacts with alkenes. This reaction typically yields mixtures of products, prominently including β-nitro acetates and β-nitroalkenes, with smaller quantities of β-nitro nitrates also being observed rsc.orgsoton.ac.ukresearchgate.net. For instance, the nitration of styrenes and stilbenes with this compound has been reported to produce β-nitro acetates in yields ranging from 40% to 70% rsc.orgresearchgate.net. The addition of catalytic amounts of sulfuric acid can accelerate the reaction rate and often leads to higher yields, suggesting that protonated this compound may act as a stronger electrophile in such conditions soton.ac.ukresearchgate.net.
The stereochemical outcome of these additions depends on the alkene's configuration. For example, the nitroacetate (B1208598) derived from the reaction with trans-but-2-ene primarily arises from a syn addition, while the product from cis-but-2-ene is mainly erythro, also indicating syn addition soton.ac.uk. However, cis-stilbene and cis-α-methylstilbene react more slowly than their trans counterparts, yielding β-nitro acetates that suggest an apparent trans addition researchgate.net. The nitration of 2-methyl-prop-1-ene using this compound results in a complex mixture of products, with only a small amount of unconjugated nitroalkene detected sci-rad.com.
Data Table 3.1.3.2: Representative Yields of β-Nitro Acetates from Alkene Nitration with this compound
| Alkene | Product Type | Yield Range (%) | Notes | Reference |
| Styrenes | β-Nitro acetates | 40-70 | Formed by cis addition to the C=C bond. | rsc.orgresearchgate.net |
| Stilbenes (trans) | β-Nitro acetates | 40-70 | Formed by cis addition to the C=C bond. | rsc.orgresearchgate.net |
| Stilbenes (cis) | β-Nitro acetates | Variable | React slower than trans isomers; apparent trans addition observed. | researchgate.net |
| trans-but-2-ene | β-Nitro acetates | 20-64 | Primarily threo isomer, arising from syn addition. | soton.ac.ukresearchgate.net |
| cis-but-2-ene | β-Nitro acetates | 20-64 | Primarily erythro isomer, arising from syn addition. | soton.ac.ukresearchgate.net |
| 2-methyl-prop-1-ene | β-Nitroalkenes | 3-50 | Formed as part of a complex product mixture. | researchgate.netsci-rad.com |
Radical Pathways Initiated by this compound and its Derivatives
While this compound is primarily recognized for its electrophilic character, its reactivity can also involve radical pathways, particularly under specific conditions or when initiated by other species. The study of these radical pathways is crucial for a comprehensive understanding of its behavior in various chemical environments.
Formation and Decomposition of Acetyl Peroxy Radicals
Acetyl peroxy radicals (CH₃COO₂•) are key intermediates in the atmospheric chemistry of volatile organic compounds. While the direct formation of acetyl peroxy radicals from this compound itself is not as commonly cited as other formation routes, this compound derivatives and related compounds can participate in radical chain reactions. The decomposition pathways of these radicals are critical for understanding their role in atmospheric processes. For example, in the presence of nitrogen oxides, acetyl peroxy radicals can lead to the formation of peroxythis compound (PAN) science.gov.
Reactions with Nitrogen Oxides to Form Peroxythis compound (PAN)
A significant reaction involving species related to this compound in atmospheric chemistry is the formation of Peroxythis compound (PAN). PAN is formed through the reaction of acetyl peroxy radicals with nitrogen oxides (NOx), particularly nitrogen dioxide (NO₂). This reaction is a well-established pathway in the troposphere, contributing to air pollution and atmospheric oxidation processes science.gov. The reaction typically involves the peroxy radical (CH₃COO₂•) reacting with NO₂ to form PAN (CH₃COO₂NO₂).
Role of Acetyl Peroxy Radicals in Tropospheric Chemistry
Acetyl peroxy radicals play a crucial role in the tropospheric chemistry of non-methane hydrocarbons, particularly those containing carbonyl groups or their precursors. They are formed during the photooxidation of many organic compounds and act as oxidants, participating in chain propagation and termination reactions. Their ability to react with NO and NO₂ influences the concentrations of these important atmospheric species. Furthermore, the formation of PAN from acetyl peroxy radicals is significant because PAN serves as a reservoir for NO₃ radicals and can be transported over long distances, impacting atmospheric chemistry in remote regions science.gov. The presence of PAN is also associated with the generation of photochemical smog.
Nucleophilic Attack on this compound and Subsequent Transformations
While this compound is primarily known as an electrophilic nitrating agent, its acetyl group (CH₃CO-) can also be susceptible to nucleophilic attack. This aspect of its reactivity opens up pathways for acetylation reactions.
Acetylation of Amines
Amines, being nucleophilic species, can attack the carbonyl carbon of this compound. This reaction leads to the acetylation of the amine, transferring the acetyl group (CH₃CO-) to the nitrogen atom, forming an amide. The nitrate group (ONO₂⁻) acts as the leaving group. This reaction is a direct method for the synthesis of N-acetylated amines (amides) from primary or secondary amines and this compound rsc.org. The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of this compound, followed by the elimination of the nitrate anion.
Data Table 3.3.1: Acetylation of Amines by this compound
| Nucleophile (Amine) | Leaving Group | Product Type | Reaction Type | Reference |
| Primary Amines | Nitrate (ONO₂⁻) | Amides | Acetylation | rsc.org |
| Secondary Amines | Nitrate (ONO₂⁻) | Amides | Acetylation | rsc.org |
Compound List:
this compound
β-Nitro acetates
β-Nitroalkenes
β-Nitro nitrates
Acetyl peroxy radicals
Peroxythis compound (PAN)
Nitrogen oxides (NOx)
Nitrogen dioxide (NO₂)
Amines
Amides
Applications of Acetyl Nitrate in Advanced Organic Synthesis
Regioselective and Chemoselective Nitration
A key application of acetyl nitrate (B79036) is in the regioselective and chemoselective nitration of aromatic and heterocyclic compounds. Unlike harsher nitrating agents like mixed acid (a mixture of nitric and sulfuric acids), acetyl nitrate often provides a milder reaction environment, which can be critical for substrates bearing sensitive functional groups. chemrxiv.orguliege.be
The nitration of substrates already containing other functional groups presents a challenge in selectivity. This compound has proven to be a valuable tool in this regard, enabling the nitration of a variety of functionalized molecules with a high degree of precision. For instance, its use in the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester demonstrates the ability to selectively introduce a nitro group into a complex amino acid derivative. nih.gov The choice of solvent plays a crucial role in directing the position of nitration on this substrate. nih.gov
Another significant application is in the synthesis of precursors for energetic materials. The selective nitration of N,N´-dialkyl substituted ureas using this compound in a continuous flow system has been shown to produce N,N´-dialkyl-N,N´-dinitro-urea with high selectivity, avoiding the formation of mono-nitro byproducts that are common with mixed acid nitration. fraunhofer.de This method offers enhanced safety and improved product purity. fraunhofer.de
The nitration of acetoacetic esters to form nitroacetoacetic esters is another example where this compound is highly effective. scribd.comacs.org This reaction proceeds in high yields and is a key step in the synthesis of nitroacetate (B1208598) esters, which are valuable intermediates in organic synthesis. scribd.compismin.comgoogle.com The reaction conditions, particularly the presence of an acid catalyst, can significantly influence the reaction's efficiency. scribd.com
| Substrate | Product | Key Findings |
| Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | 2-nitro or 6-nitro derivative | Regioselectivity is controlled by the choice of solvent. nih.gov |
| N,N´-dimethyl-urea | N,N´-dimethyl-N,N´-dinitro-urea | Continuous flow nitration with this compound provides high selectivity for the dinitro product. fraunhofer.de |
| Acetoacetic esters | Nitroacetoacetic esters | High yields (90-97%) are achieved in the presence of catalytic amounts of strong acids. scribd.com |
Controlling the position of nitration on an aromatic ring is a fundamental challenge in organic synthesis. This compound offers a means to influence the ortho-, meta-, and para-selectivity of nitration reactions, often through the careful selection of reaction conditions.
In the nitration of anisole, the ortho/para ratio of the resulting nitroanisole isomers can be influenced by the nature of the nitrating system. stackexchange.com While highly reactive nitronium salts tend to favor the ortho product, less reactive systems, including this compound, can lead to an increase in the proportion of the para isomer. stackexchange.com This is attributed to the "early" transition state with more reactive agents, where the electron density at the ortho position dominates, versus a more stable arenium ion-like transition state with less reactive agents that favors para substitution. stackexchange.com
For N-acetyl anilides, nitration typically yields a mixture of ortho and para isomers. tandfonline.com The specific ratio of these products can be influenced by the reaction conditions and the substitution pattern of the starting material. Generally, there is a preference for the para-position over the ortho-position. tandfonline.com In contrast, the direct nitration of aniline (B41778) with mixed acid can lead to a significant amount of the meta-product due to the formation of the anilinium ion, which is a meta-director. wikipedia.orgquora.com The use of this compound on a protected aniline derivative like acetanilide (B955) can circumvent this issue and favor the formation of ortho and para products. wikipedia.org
| Aromatic Substrate | Nitrating Agent | Ortho:Para Ratio | Key Findings |
| Anisole | This compound | Para-substitution increases with less reactive nitrating systems. stackexchange.com | The reactivity of the nitrating species influences the isomer distribution. stackexchange.com |
| N-acetyl anilides | AgNO₃/K₂S₂O₈ | 1.0:1.1–1.0:2.8 | Preferential formation of the para-isomer is observed. tandfonline.com |
This compound in the Synthesis of Nitro-Heterocyclic Compounds
The synthesis of nitro-heterocyclic compounds is of great importance due to their wide range of applications, particularly in the pharmaceutical industry. chemrxiv.orguliege.be this compound has emerged as a key reagent for the nitration of various heterocyclic systems, often providing superior results compared to other nitrating agents.
Furfural (B47365), a bio-based chemical, is a crucial starting material for the synthesis of nitrofurans, a class of antimicrobial drugs. chemrxiv.orguliege.beresearchgate.net The nitration of the delicate furan (B31954) ring is challenging, as harsh reaction conditions can lead to decomposition and low yields. chemrxiv.orguliege.be this compound is a mild and effective reagent for this transformation, leading to the formation of 5-nitrofurfural. chemrxiv.orguliege.beresearchgate.netacs.org
The reaction proceeds through an intermediate, 5-nitro-2-furfural diacetate, which is then converted to the final product. acs.org To address the safety concerns associated with the unstable nature of this compound, continuous flow systems have been developed for the in-situ generation of this compound and subsequent nitration of furfural. chemrxiv.orguliege.benih.gov This approach not only enhances safety but also improves reproducibility and yield. chemrxiv.orguliege.be The optimized conditions for this process have been extensively studied, leading to efficient syntheses of key pharmaceutical intermediates. nih.gov
| Heterocyclic Substrate | Product | Key Findings |
| Furfural | 5-Nitrofurfural | This compound is a mild and effective nitrating agent for the sensitive furan ring. chemrxiv.orguliege.be |
| Furfural | 5-Nitrofurfural | Continuous flow systems provide a safer and more reproducible method for nitration. chemrxiv.orguliege.benih.gov |
As previously mentioned, this compound is highly effective for the synthesis of nitro-acetoacetate esters from acetoacetic esters. scribd.comacs.orgpismin.com This reaction is a cornerstone for the production of nitroacetate esters, which are versatile building blocks in organic synthesis. scribd.comgoogle.com The reaction of acetoacetic esters with this compound, often in the presence of an acid catalyst, provides high yields of the corresponding nitro-acetoacetate esters. scribd.com These intermediates can then be readily cleaved to afford the desired nitroacetate esters. scribd.comgoogle.com The process avoids the need to isolate the potentially explosive this compound, especially when it is generated in situ. google.com
| Starting Material | Product | Yield | Key Findings |
| Acetoacetic esters | Nitro-acetoacetate esters | 90-97% | The reaction is efficiently catalyzed by strong protic acids or Lewis acids. scribd.com |
| Ethyl acetoacetate | Ethyl nitroacetoacetate | 39% (uncatalyzed) | The presence of a catalyst is crucial for high yields and to suppress side reactions. scribd.com |
This compound has been successfully employed in the synthesis of nitro-substituted urea (B33335) derivatives, which are of interest as energetic materials. fraunhofer.de The nitration of N,N´-dialkyl substituted ureas with this compound in a continuous flow reactor has been shown to be a highly selective method for producing N,N´-dialkyl-N,N´-dinitro-ureas. fraunhofer.de This approach is superior to traditional batch reactions using mixed acid, which often result in a mixture of mono- and di-nitro products. fraunhofer.de The use of a continuous flow system also significantly enhances the safety of handling the potentially explosive this compound. fraunhofer.de
| Urea Derivative | Product | Key Findings |
| N,N´-dimethyl-urea | N,N´-dimethyl-N,N´-dinitro-urea | Continuous flow nitration with this compound provides high selectivity for the dinitro product. fraunhofer.de |
| Substituted ureas | Nitro-substituted ureas | The method offers a safer and more controlled alternative to traditional nitration with mixed acid. fraunhofer.de |
Oxidative Functionalizations Mediated by this compound
This compound serves as a potent oxidizing agent in several key organic transformations, enabling the functionalization of various substrates under specific conditions. Its utility extends to the oxidative cleavage of carbon-carbon bonds and the selective oxidation of heteroatoms.
A significant application of this compound is in the oxidative conversion of methyl ketones into a variety of carboxylic acid derivatives. nih.govrsc.org This transformation provides a novel synthetic route that leverages the oxidative cleavage of a carbon-carbon single bond, an area of considerable interest in synthetic chemistry. rsc.org The reaction is proposed to proceed through a mechanism analogous to the haloform reaction. nih.govrsc.orgrsc.org
In this one-pot process, this compound mediates the conversion of aromatic methyl ketones into valuable products like esters, amides, and heterocycles. rsc.org The methodology is effective for a range of substrates, including those with electron-poor and halogen-substituted aromatic rings. rsc.org For instance, various 4-bromo, 2-nitro, 3-nitro, and 4-nitro substituted aromatic methyl ketones have been successfully converted into their corresponding carboxylic acid derivatives. rsc.org This method is an attractive alternative to traditional oxidation routes that often require harsh oxidants like potassium permanganate (B83412) or chromium-based reagents. rsc.org
Table 1: Examples of this compound-Mediated Conversion of Methyl Ketones
| Methyl Ketone Substrate | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 4-Bromoacetophenone | Ethanol | Ethyl 4-bromobenzoate | 85 |
| 4'-Nitroacetophenone | Benzylamine | N-Benzyl-4-nitrobenzamide | 78 |
| 2'-Nitroacetophenone | Methanol | Methyl 2-nitrobenzoate | 75 |
| 1-(Thiophen-2-yl)ethan-1-one | Piperidine | 1-(Thiophene-2-carbonyl)piperidine | 65 |
Data synthesized from research findings. rsc.org
This compound is an effective reagent for the selective oxidation of sulfides to sulfoxides. researchgate.net This transformation is notable for its high yield and selectivity, as it avoids the common problem of over-oxidation to sulfones. researchgate.net The reaction proceeds rapidly even at low temperatures, such as -76 °C. researchgate.net The ability to achieve selective oxidation is crucial because sulfoxides are important intermediates in the synthesis of a wide array of biologically and chemically significant molecules. nih.gov While many reagents are available for this transformation, achieving high selectivity without forming the sulfone byproduct can be challenging. nih.gov The use of this compound provides a clean and efficient method to access sulfoxides from their corresponding sulfides. researchgate.net
This compound in Multi-Step Synthetic Strategies
This compound's reactivity makes it a valuable reagent in complex, multi-step syntheses, enabling the introduction of nitro groups that can be further transformed into other functional groups.
This compound, often generated in situ, is utilized in the synthesis of 2-nitroglycals from glycals. sigmaaldrich.com These 2-nitroglycals are versatile intermediates in carbohydrate chemistry. researchgate.net They serve as powerful glycosyl donors for the synthesis of biologically important 2-amino-2-deoxyglycosides, which are components of numerous glycoconjugates. nih.gov The reaction involves the addition of the elements of this compound across the double bond of the glycal. Under certain conditions, this process can also lead to the formation of 2-nitro-1-acetamido sugars. sigmaaldrich.com The resulting nitro group at the C-2 position makes these sugar derivatives amenable to Michael-type additions, allowing for the stereoselective formation of glycosidic bonds under base-catalyzed conditions. nih.gov
A prominent example of this compound's role in complex synthesis is its use in the production of nitrofuran pharmaceuticals. nih.govresearchgate.net Specifically, it is used for the nitration of furfural, a bio-based substrate, to produce 5-nitrofurfural. uliege.beresearchgate.net This compound is a critical building block for antimicrobial drugs such as nifuroxazide, nifurtimox, and nitrofurantoin. nih.govresearchgate.net
The nitration of the sensitive furfural backbone requires a mild nitrating agent, making this compound suitable for this task. nih.govresearchgate.net However, the unstable and explosive nature of this compound presents significant safety challenges. uliege.beresearchgate.net To overcome this, robust continuous flow platforms have been developed for the in situ generation of this compound and its immediate use in the nitration of furfural. nih.govnih.govchemrxiv.org This technology allows for safe, reproducible, and high-yield synthesis of key nitrofuran intermediates in minutes, demonstrating a modern application of this compound in pharmaceutical manufacturing. nih.govresearchgate.net
Table 2: Nitrofuran Pharmaceuticals Synthesized Using this compound-Derived Intermediates
| Starting Material | Key Intermediate | Final Product (Example) | Therapeutic Use |
|---|---|---|---|
| Furfural | 5-Nitrofurfural | Nifuroxazide | Antibiotic |
| Furfural | 5-Nitrofurfural | Nifurtimox | Antiparasitic |
| Furfural | 5-Nitrofurfural | Nitrofurantoin | Antibacterial |
| Furfural | 5-Nitrofurfural | Nitrofural | Antiseptic |
Information sourced from studies on nitrofuran synthesis. nih.govresearchgate.netresearchgate.netnih.gov
Exploration of this compound in Material Science
The application of this compound extends into the field of material science, particularly in the synthesis of energetic materials. It is used as a selective nitrating agent for the synthesis of N,N´-dialkyl-N,N´-dinitro-urea. fraunhofer.de This compound serves as a plasticizer in energetic formulations. The use of this compound offers advantages in selectivity compared to traditional mixed acid (sulfuric and nitric acid) nitrations, which tend to produce a mixture of mono- and di-nitro products. fraunhofer.de By employing this compound in a continuous flow system, a more quantitative synthesis of the desired dinitro compound can be achieved, which is preferable for improving the energetic properties of the final material. fraunhofer.de This approach also enhances safety by minimizing the volume of the hazardous nitrating agent at any given time. fraunhofer.de
Nitration of Biodiesel for Cetane Number Improvement
The performance of diesel fuel is significantly influenced by its cetane number (CN), which is a measure of the fuel's ignition delay. A higher cetane number indicates a shorter delay and better ignition quality, leading to more complete combustion and reduced emissions. Research has demonstrated that the introduction of nitro or nitrate functionalities into biodiesel molecules can effectively increase their cetane number.
This compound has been successfully employed as a nitrating agent for biodiesel derived from waste frying oil. researchgate.net In one study, unsaturated fatty acid methyl esters present in the biodiesel were nitrated using this compound prepared from nitric acid and acetic anhydride (B1165640). researchgate.net This process led to the incorporation of nitrogen-containing functional groups onto the fatty acid chains.
Detailed Research Findings:
The nitration of biodiesel from waste frying oil with this compound resulted in a significant increase in its nitrogen content and a corresponding improvement in the cetane number. The analysis showed the incorporation of not only nitro and nitrate groups but also acetoxy groups onto the chemical structure of the fatty acid methyl esters. researchgate.net
The table below summarizes the elemental composition of biodiesel before and after the nitration process using this compound.
| Element | Biodiesel (%) | Nitrated Biodiesel (this compound Method) (%) |
|---|---|---|
| Carbon (C) | 77.00 | 63.60 |
| Hydrogen (H) | 12.00 | 9.45 |
| Nitrogen (N) | 0.00 | 5.10 |
| Oxygen (O) (by difference) | 11.00 | 21.85 |
Data sourced from Canoira et al. (2008). researchgate.net
The most critical outcome of this chemical modification was the substantial enhancement of the cetane number. The addition of just 1000 mg/L of the nitrated biodiesel to a base diesel fuel raised the cetane number by more than five points. researchgate.net This improvement is comparable to that achieved with conventional cetane enhancers like 2-ethylhexyl nitrate. researchgate.net
| Fuel Sample | Cetane Number (CN) |
|---|---|
| Base Diesel Fuel | 54.7 |
| Base Diesel + 1000 mg/L Nitrated Biodiesel | 60.5 |
Data sourced from Canoira et al. (2008). researchgate.net
This application highlights the potential of using this compound to upgrade biofuels, transforming a waste-derived product into a high-performance fuel additive.
Potential Applications in Polymerization or Surface Modification
The high reactivity of this compound suggests potential applications in polymer science, although this area is less explored than its use in small molecule synthesis. The introduction of nitro and nitrate ester groups can significantly alter the properties of polymers and surfaces.
Polymerization:
This compound could potentially be used to synthesize energetic monomers that can then be polymerized. For instance, molecules containing hydroxyl or reactive C-H bonds could be nitrated to produce nitrate esters or nitroalkanes, respectively, before being incorporated into a polymer chain. A study on the synthesis of an energetic nitrate ester acrylate (B77674) polymer demonstrated a route where a monomer was synthesized and subsequently nitrated (using nitric/sulfuric acid) before polymerization. nih.gov While this study did not use this compound, it validates the principle of creating energetic polymers from nitrated monomers.
However, the direct use of this compound during polymerization reactions could be challenging. It has been noted that nitro groups can act as radical scavengers, which may inhibit or quench radical polymerization processes. nih.gov Therefore, its application would likely be in the pre-functionalization of monomers rather than as an additive during polymerization itself.
Surface Modification:
The surface properties of materials, such as wettability, adhesion, and biocompatibility, are dictated by their surface chemistry. This compound could potentially be used as a reagent for the surface modification of polymeric materials. By introducing polar nitro groups onto a non-polar polymer surface, it is possible to increase its surface energy and hydrophilicity.
The table below outlines the potential effects of using this compound for such modifications.
| Application Area | Modification Action | Potential Effect on Properties | Example Polymer Substrate |
|---|---|---|---|
| Energetic Polymers | Nitration of monomers containing alcohol groups | Increases energy content, density, and oxygen balance | Acrylate or Polyurethane precursors |
| Surface Engineering | Surface nitration of polymer films | Increases surface polarity and wettability | Polystyrene, Polyethylene |
| Adhesion Promotion | Functionalization of polymer surfaces | Improves adhesion for coatings, paints, or other polymers | Polypropylene |
These applications remain largely theoretical and represent an area for future research. The controlled use of this compound, perhaps in continuous flow reactors to manage its reactivity and safety, could open new avenues in the development of advanced materials with tailored properties. fraunhofer.de
Computational and Theoretical Chemistry of Acetyl Nitrate
Electronic Structure Calculations and Molecular Orbital Analysis
Studies employing quantum chemical methods have provided detailed insights into the electronic structure of acetyl nitrate (B79036), focusing on its bonding characteristics and the distribution of electron density.
Bonding Characteristics and Charge Distribution
Electronic structure calculations, often utilizing Density Functional Theory (DFT) with various basis sets such as B3LYP/6-311++G(d,p) researchgate.netresearchgate.net, have been performed to analyze the bonding within acetyl nitrate. These calculations reveal details about bond lengths, bond angles, and the distribution of electron density. Natural Bond Orbital (NBO) analysis is frequently employed to understand charge transfer and hyperconjugative interactions within the molecule, contributing to its stability tandfonline.comresearchgate.netijcce.ac.irresearchgate.net. Mulliken population analysis and electrostatic potential (ESP) maps are also used to map out charge distribution and identify reactive sites, highlighting regions of high electron density and partial charges on atoms tandfonline.comresearchgate.netijcce.ac.irwu.ac.thresearchgate.netresearchgate.net. For instance, studies on related peroxynitrates have shown that the distribution of partial atomic charges is influenced by the heteroatoms within the molecular structure researchgate.net.
Conformational Analysis and Stability
The conformational landscape of this compound and related peroxynitrates has been investigated using theoretical methods. Potential energy curves for internal rotations are calculated to identify stable conformers. For example, studies on similar molecules like peroxyacryloyl nitrate (APAN) indicate that the equilibrium conformation is characterized by specific dihedral angles, such as τ(COON) = 86.4°, where groups of atoms adjacent to the peroxide bond lie in almost perpendicular planes researchgate.net. Computational studies have also explored the stability of different rotameric forms of related radicals, such as CH₃C(O)OO researchgate.net. The relative stability of various tautomers and conformers is often determined by calculating their energies, with methods like B3LYP/6-311++G(d,p) being commonly used for geometry optimizations and energy calculations scispace.comresearchgate.net.
Reaction Pathway Elucidation using Quantum Chemical Methods
Quantum chemical methods are instrumental in mapping out reaction mechanisms, identifying transition states, and calculating energy barriers for reactions involving this compound.
Transition State Characterization and Activation Energy Barriers
The thermal decomposition of this compound and related compounds, such as peroxythis compound (PAN), has been extensively studied using quantum chemical calculations researchgate.net. These studies often involve identifying the lowest energy pathways for decomposition, which typically include homolytic O-N and O-O bond fissions researchgate.net. For example, in the nitration of 9,10-BN-naphthalene with this compound, computational simulations have modeled both single-step and single-electron-transfer (SET) nitration mechanisms. The energy barrier for the single-step mechanism was found to be lower than that for the SET mechanism in the gas phase, with specific activation energies calculated for different reaction sites, such as 22.6 kcal/mol for nitration at carbon site 1 researchgate.netosti.gov. The characterization of transition states and the determination of activation energy barriers are crucial for predicting reaction rates and understanding reaction kinetics researchgate.netnsf.govacs.org.
Potential Energy Surface Mapping of this compound Reactions
The exploration and mapping of potential energy surfaces (PES) are fundamental to understanding reaction mechanisms fiveable.mewayne.edunih.govchemrxiv.org. For this compound and its decomposition products, theoretical studies have mapped out complex PESs to elucidate unimolecular isomerization and decomposition pathways researchgate.net. These studies involve calculating the geometries and relative energies of various stationary points, including transition states and intermediates researchgate.netwayne.edu. Methods like G2MP2//B3LYP/6-311G(2d,2p) have been used to map these surfaces, revealing multiple isomers and interconversion transition states researchgate.net. The shape and features of the PES, such as bifurcations, can significantly influence reaction selectivity and dynamics nih.gov.
Spectroscopic Property Prediction through Theoretical Models
Theoretical models are widely used to predict the spectroscopic properties of this compound, aiding in the interpretation of experimental data and the characterization of the molecule.
Infrared (IR) and Raman spectroscopy are common techniques where theoretical predictions play a vital role. Computational methods, including DFT, are employed to calculate vibrational frequencies and intensities, which are then compared with experimental spectra tandfonline.comresearchgate.netwu.ac.thresearchgate.netscispace.comnih.govmdpi.comarxiv.orgdiva-portal.orgresearchgate.net. For example, vibrational second-order perturbation theory (VPT2) is used in conjunction with other methods to determine spectroscopic parameters nih.gov. Theoretical studies predict characteristic IR bands for functional groups within molecules, helping to assign observed spectral features researchgate.netscispace.commdpi.comdiva-portal.org. Furthermore, theoretical models can predict NMR chemical shifts, UV-Vis absorption spectra, and other electronic properties, providing a comprehensive understanding of the molecule's behavior ijcce.ac.irresearchgate.netnih.govresearchgate.net.
Vibrational Frequency Calculations for Interpretation of IR/Raman Spectra
The interpretation of Infrared (IR) and Raman spectra is fundamental to understanding molecular structure and dynamics. Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate vibrational frequencies and assign them to specific modes of vibration within a molecule. For this compound, DFT calculations, often employing functionals like B3LYP or X3LYP in conjunction with basis sets such as 6-31G* or 6-311++G(d,p), are used to predict its vibrational spectrum researchgate.netresearchgate.netresearchgate.netniscpr.res.inresearchgate.net.
These calculations typically involve optimizing the molecular geometry at a given theoretical level, followed by the computation of harmonic vibrational frequencies. The resulting frequencies are often scaled by empirical factors to achieve better agreement with experimental data researchgate.netniscpr.res.inresearchgate.net. The analysis of these calculated frequencies allows for the assignment of specific vibrational modes, such as the stretching vibrations of the carbonyl (C=O) group, the N-O bonds within the nitrate moiety, and the C-N bond. For instance, studies on related acyl nitrates have identified characteristic stretching modes that are sensitive to the electronic environment and bonding within the molecule researchgate.net. While specific experimental or calculated vibrational frequencies for this compound itself were not detailed in the provided search results, the methodologies described highlight the standard approach used to analyze its vibrational fingerprint.
NMR Chemical Shift Prediction for this compound Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure of organic molecules. Computational prediction of NMR chemical shifts, particularly using DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, has become a powerful tool for structure elucidation and spectral assignment nih.govnih.govd-nb.inforesearchgate.netresearchgate.net. These methods allow researchers to predict the ¹H, ¹³C, and ¹⁵N chemical shifts of proposed structures and compare them with experimental spectra.
Studies have shown that DFT calculations, when properly calibrated with appropriate basis sets and functionals (e.g., B3LYP/6-31G* or MPW1PW91/6-311+G(d,p)), can provide reasonably accurate predictions of NMR chemical shifts nih.govd-nb.inforesearchgate.net. These predictions are crucial for differentiating between isomers and confirming the structures of synthesized compounds, including derivatives prepared using this compound.
For example, in studies involving propellane derivatives synthesized using this compound, detailed ¹H, ¹³C, and ¹⁵N NMR data have been reported for the resulting nitro- and acetyl-substituted compounds. These experimental data are often correlated with theoretical predictions to confirm structural assignments.
| Compound | Nucleus | Chemical Shift (ppm) | Assignment/Notes |
| Derivative (from mdpi.com) | ¹H NMR | 2.38, 2.40 | CH₃ groups |
| ¹H NMR | 10.29, 10.39, 10.56 | NH groups | |
| ¹³C NMR | 23.80, 24.46 | CH₃ carbons | |
| ¹³C NMR | 80.61, 83.63 | Quaternary carbons | |
| ¹³C NMR | 148.93, 150.85, 151.29, 168.58, 169.49 | Carbonyl/Urea (B33335) carbons | |
| ¹⁵N NMR | 108, 112, 170, 214 | Nitrogen environments |
These data illustrate the complexity of NMR spectra for this compound derivatives and the role computational predictions play in their interpretation.
Comparative Theoretical Studies with Other Nitrating Agents
This compound is often compared to more traditional nitrating agents like nitric acid and mixed acid (nitric acid/sulfuric acid) due to differences in reactivity, selectivity, and reaction mechanisms. Theoretical studies provide valuable insights into these comparisons.
Mildness and Reactivity: this compound is generally considered a milder nitrating agent compared to concentrated nitric acid or mixed acid systems grafiati.com. This milder nature can lead to improved selectivity and reduced side reactions, particularly in the nitration of sensitive substrates. Theoretical investigations have explored the activation energies for nitration reactions involving this compound, often finding them to be competitive or lower than those for other agents under specific catalytic conditions, such as zeolite-catalyzed nitration of methane (B114726) researchgate.netresearchgate.net.
Mechanism and Nitrating Species: While nitric acid and mixed acids primarily generate the nitronium ion (NO₂⁺) as the active electrophile, this compound can also act as a source of NO₂⁺ researchgate.netwikipedia.orgucla.edu. However, theoretical studies suggest that this compound may also participate in concerted reaction mechanisms or involve protonated forms as active species, depending on the reaction environment researchgate.netresearchgate.netresearchgate.net.
Regioselectivity: A significant theoretical and experimental observation is the difference in regioselectivity when this compound is used for aromatic nitration compared to traditional methods. This compound has been shown to favor ortho-nitration in certain systems, a behavior distinct from the ortho/para selectivity typically observed with mixed acid nitration, which is heavily influenced by substituent effects scielo.org.mx. Theoretical studies aim to explain these regiochemical preferences by analyzing transition states and electronic distributions researchgate.netscielo.org.mx.
Comparative Summary of Nitrating Agents:
| Feature | This compound | Nitric Acid / Mixed Acid | Theoretical Basis / Notes |
| Mildness | Milder grafiati.com | More vigorous grafiati.com | Milder nature can lead to better selectivity and fewer side reactions. |
| Reactivity | Effective, can be tuned by conditions grafiati.com | Highly reactive, can lead to over-nitration grafiati.com | Theoretical studies examine activation energies for various substrates under different conditions researchgate.netresearchgate.net. |
| Nitrating Species | Source of NO₂⁺; may act in concerted mechanisms researchgate.netresearchgate.netresearchgate.netwikipedia.orgucla.edu | Primarily generates NO₂⁺ ucla.edu | The exact active species can depend on the solvent and catalyst. |
| Regioselectivity | Preferential ortho-orientation in some aromatics scielo.org.mx | Typically ortho/para, substituent-dependent ucla.eduscielo.org.mx | Theoretical models aim to explain the origin of this compound's distinct regiochemical outcomes. |
| Catalysis | Effective in zeolite-catalyzed reactions researchgate.netresearchgate.netresearchgate.net | Less effective or different selectivity in some catalytic systems researchgate.net | Zeolite-catalyzed nitration with this compound can improve para-selectivity compared to homogeneous liquid phase nitration researchgate.net. |
These theoretical comparisons underscore this compound's utility as a versatile nitrating agent with distinct mechanistic and selectivity profiles, often providing advantages over more traditional reagents.
Compound List:
this compound (CH₃C(O)ONO₂)
Nitric acid (HNO₃)
Acetic anhydride (B1165640) ((CH₃CO)₂O)
Nitronium ion (NO₂⁺)
Nitromethane
Erythritol (B158007) tetranitrate (ETN)
9,10-BN-naphthalene
Benzene
Anisole
Propellane derivatives (general class)
N-acetyl-L-Asp
N-acetyl-L-Glu
Amino acids (general)
Amines (general)
Ammonia (NH₃)
Acetic acid (CH₃COOH)
Dinitrogen pentoxide (N₂O₅)
Ketene
Nitronium salts (e.g., NO₂⁺BF₄⁻)
Metal nitrates (e.g., calcium nitrate)
Advanced Spectroscopic Characterization Techniques in Acetyl Nitrate Research
In-Situ Spectroscopy for Reaction Monitoring
In-situ spectroscopy allows for the real-time observation of chemical reactions as they occur within the reaction vessel, providing direct kinetic and mechanistic data without the need for sampling.
Infrared (IR) spectroscopy is highly effective for monitoring reaction progress by tracking the disappearance of reactant functional groups and the appearance of product functional groups. In-situ Fourier Transform Infrared (FTIR) spectroscopy, often employing attenuated total reflection (ATR) probes, can be directly inserted into reaction mixtures. This technique is particularly valuable for observing changes in characteristic vibrational modes, such as the carbonyl (C=O) stretch of the acetyl group and the N-O stretching vibrations of the nitrate (B79036) ester. By monitoring the intensity and shifts of these bands over time, researchers can determine reaction rates, identify intermediates, and pinpoint the reaction endpoint. For instance, studies on acetylation reactions have shown observable changes in carbonyl peaks during the process researchgate.net.
Table 6.1.1: Characteristic IR Absorption Bands for Acetyl Nitrate Functional Groups
| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) | Notes |
| Acetyl (C=O) | Carbonyl Stretch | 1700-1750 | Strong absorption; sensitive to electronic environment. |
| Nitrate Ester (O-NO₂) | Symmetric NO₂ Stretch | ~1290-1305 | Strong absorption; can be influenced by adjacent groups. |
| Nitrate Ester (O-NO₂) | Asymmetric NO₂ Stretch | ~1620-1680 | Strong absorption; often observed in organic nitrates. |
Note: Specific values for this compound may vary based on experimental conditions and solvent. The nitrate ester bands are often complex due to coupling and environmental effects.
Raman spectroscopy complements IR spectroscopy by providing complementary vibrational information, often with higher sensitivity to symmetric vibrations and less interference from water. In-situ Raman spectroscopy can be used to monitor the formation and transformation of species during a reaction, offering insights into mechanistic pathways. For reactions involving nitrate species, Raman spectroscopy can detect characteristic vibrations of the nitrate anion, which can provide indirect information about the nitrate ester linkage in this compound. Studies on nitrate reduction have utilized Raman spectroscopy to monitor nitrate concentrations and identify intermediates rsc.orgnih.govresearchgate.net. The vibrational modes of the nitrate group are sensitive to its chemical environment, allowing for the detection of structural changes and interactions during a reaction.
Table 6.1.2: Characteristic Raman Shifts for Nitrate Species
| Species | Characteristic Vibration | Expected Wavenumber (cm⁻¹) | Notes |
| Nitrate Anion | ν₁ (Symmetric Stretch) | ~1040-1050 | Strong, sharp band; highly sensitive to cation and environment. |
| Nitrate Anion | ν₄ (Out-of-plane Bend) | ~700-730 | Raman active bending mode. |
| Nitrate Ester | O-NO₂ Stretch | Variable | Often complex; may show shifts compared to the free anion. |
Note: While these values are for the nitrate anion, they provide a reference for vibrations associated with the nitrate group, which is present in this compound.
High-Resolution Mass Spectrometry for Mechanistic Intermediates
High-resolution mass spectrometry (HRMS) techniques are powerful for identifying and characterizing unknown compounds, including reaction intermediates, by providing accurate mass measurements that allow for the determination of elemental composition.
Tandem mass spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting product ions. This technique is crucial for confirming the structure of this compound and identifying reaction intermediates. By inducing fragmentation of the molecular ion of this compound, characteristic fragment ions can be generated, revealing the presence of the acetyl group (e.g., CH₃CO⁺) and the nitrate moiety. Analysis of these fragments helps in elucidating reaction pathways and identifying transient species formed during the synthesis or decomposition of this compound. Techniques like Collision-Induced Dissociation (CID) are commonly employed for this purpose wiley-vch.denih.govuab.edunih.gov.
Table 6.2.1: Potential MS/MS Fragmentation Pathways for this compound
| Parent Ion (this compound) | Fragmentation Event | Fragment Ion (m/z) | Description |
| [CH₃COONO₂]⁺ | Loss of NO₂ | [CH₃CO]⁺ | Acetyl cation; indicates presence of acetyl group. |
| [CH₃COONO₂]⁺ | Loss of CH₃CO | [NO₂]⁺ | Nitronium ion; indicates presence of nitrate. |
| [CH₃COONO₂]⁺ | Loss of O₂ | [CH₃CNO]⁺ | Possible fragmentation. |
| [CH₃COONO₂]⁺ | Loss of CH₃ | [COONO₂]⁺ | Less common, but possible. |
| [CH₃COONO₂]⁺ | Cleavage of C-O(NO₂) bond | [CH₃CO]⁺ + [NO₂] | Common cleavage pattern for esters. |
Note: These are predicted fragmentation pathways. Actual observed fragments depend on the ionization method and fragmentation energy.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing polar and thermally labile compounds, making it suitable for this compound. ESI generates ions from solution, allowing for direct analysis of reaction mixtures. Coupled with HRMS, ESI-MS can accurately determine the mass-to-charge ratio (m/z) of this compound and its potential reaction products or intermediates, facilitating mechanistic studies by identifying species present in the reaction environment nih.govscielo.brlibretexts.orgscielo.brnih.gov. The ability to detect intact molecular ions or protonated/deprotonated species provides direct evidence of the compound's presence and transformations.
Table 6.2.2: Expected ESI-MS Ions for this compound
| Ionization Mode | Molecular Formula | Expected Monoisotopic Mass (Da) | Expected m/z (Protonated/Deprotonated) |
| Positive | C₂H₃NO₃ | 76.01131 | [M+H]⁺: 77.01867 |
| Negative | C₂H₃NO₃ | 76.01131 | [M-H]⁻: 75.00395 |
Note: this compound is a neutral molecule. Ionization typically occurs through protonation or deprotonation, or adduct formation.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the definitive structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. For this compound, NMR can confirm the presence of the acetyl group (CH₃CO-) and the nitrate ester linkage (-O-NO₂).
¹H NMR: Would reveal the characteristic signal for the methyl protons of the acetyl group, typically appearing as a singlet in the upfield region.
¹³C NMR: Would show distinct signals for the carbonyl carbon of the acetyl group and the carbon atom attached to the nitrate ester oxygen.
Table 6.3: Expected NMR Chemical Shifts for this compound
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Notes |
| ¹H | Methyl (CH₃) | ~2.0-2.5 | s | Characteristic of acetyl group protons. |
| ¹³C | Carbonyl (C=O) | ~170-175 | - | Highly deshielded due to electronegative oxygen and acetyl group. |
| ¹³C | Methyl Carbon (CH₃) | ~20-25 | - | Typical range for methyl carbons adjacent to carbonyl. |
| ¹³C | Carbon attached to O | ~75-85 | - | Carbon bearing the nitrate ester group, influenced by oxygen and NO₂. |
Note: These are estimated chemical shifts based on similar functional groups. Actual values would be determined experimentally and depend on the solvent and spectrometer frequency.
Compound List:
this compound
Nitrate anion
Nitrite (B80452) anion
Acetyl cation
Nitronium ion
Spectroscopic Studies of Acetyl Peroxy Radicals and Related Species
Spectroscopic techniques play a pivotal role in elucidating the structure, formation, and reactivity of transient species such as acetyl peroxy radicals (CH₃C(O)O₂•). These radicals are significant intermediates in atmospheric chemistry, often arising from the decomposition of peroxy this compound (PAN) or the oxidation of carbonyl-containing hydrocarbons. Understanding their spectroscopic signatures is crucial for their detection, quantification, and for unraveling complex chemical reaction mechanisms.
Formation Pathways and Spectroscopic Relevance
Acetyl peroxy radicals are primarily formed in the atmosphere through the oxidation of volatile organic compounds (VOCs), particularly those containing carbonyl groups like acetaldehyde. A significant pathway involves the thermal decomposition of peroxy this compound (PAN), a compound widely studied for its role in atmospheric pollution aip.orgresearchgate.netnih.govrsc.orgrsc.orgsdu.edu.cncaltech.eduacs.org. The thermal decomposition of PAN typically proceeds via the homolytic cleavage of the O-N bond, yielding the acetyl peroxy radical and nitrogen dioxide (NO₂) aip.orgresearchgate.netnih.gov. These radicals are highly reactive and their presence and concentration are often inferred through their characteristic spectral absorptions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy has been instrumental in the characterization of acetyl peroxy radicals, often employing matrix isolation techniques at low temperatures. Studies involving the flash thermolysis of PAN in noble gas matrices have spectroscopically identified the formation of the acetyl peroxy radical (CH₃C(O)OO•) aip.orgresearchgate.netnih.gov. These investigations have provided detailed IR spectra, allowing for the characterization of different rotameric forms of the radical, defined by the dihedral angle of the OCOO group aip.orgresearchgate.netnih.gov. The observed vibrational frequencies are critical for identifying and quantifying these species in complex chemical environments.
Near-Infrared (NIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Beyond IR spectroscopy, other techniques like Cavity Ring-Down Spectroscopy (CRDS) and UV-Vis absorption spectroscopy have been employed to study the electronic transitions and absorption cross-sections of acetyl peroxy radicals. CRDS in the near-infrared (NIR) region has successfully detected the òA' − X̃²A'' electronic transition of the acetyl peroxy radical, with an electronic origin reported at approximately 5582.5 cm⁻¹ acs.org. Studies have also reported absorption cross-sections for this transition, estimated around (1 ± 0.5) × 10⁻¹⁹ cm² acs.org. In the UV-Vis range, the acetyl peroxy radical exhibits a bimodal absorption spectrum with a strong maximum at 207 nm (σ = 6.67 × 10⁻¹⁸ cm²) and a weaker peak near 240 nm (σ = 3.21 × 10⁻¹⁸ cm²) acs.org. These spectral features are vital for direct quantitative measurements of radical concentrations in atmospheric research.
Other Spectroscopic Techniques
Photoionization mass spectrometry (PIMS) has also been utilized to study the reaction kinetics and product yields involving acetyl peroxy radicals, particularly their reactions with HO₂ radicals caltech.edu. This technique allows for time-resolved detection of fragments and products, providing insights into reaction mechanisms and branching ratios. While less common for direct in situ atmospheric measurements of peroxy radicals compared to CRDS or UV-Vis, PIMS offers high sensitivity and specificity for laboratory-based mechanistic studies.
Data Tables
Table 1: Key Spectroscopic Features of Acetyl Peroxy Radical (CH₃C(O)O₂•)
| Spectroscopic Technique | Spectral Region | Key Feature / Transition | Wavelength / Wavenumber | Absorption Cross-Section (σ) | Citation(s) |
| IR Spectroscopy | Mid-IR | Vibrational modes | Various | N/A | aip.orgresearchgate.netnih.gov |
| CRDS | Near-IR | òA' − X̃²A'' transition | ~5582.5 cm⁻¹ (origin) | (1 ± 0.5) × 10⁻¹⁹ cm² | acs.org |
| UV-Vis Spectroscopy | UV | Electronic transition | ~207 nm | 6.67 × 10⁻¹⁸ cm² | acs.org |
| UV-Vis Spectroscopy | UV | Electronic transition | ~240 nm | 3.21 × 10⁻¹⁸ cm² | acs.org |
Table 2: Absorption Cross-Sections of Acetyl Peroxy Radical (CH₃C(O)O₂•) in the Near-Infrared
| Spectral Feature / Transition | Wavenumber (cm⁻¹) | Absorption Cross-Section (σ) | Citation(s) |
| Electronic Origin (Ã ← X̃) | 6497.94 | 3.3 × 10⁻²⁰ cm² | mdpi.com |
| Electronic Origin (Ã ← X̃) | 5582.5(5) | (1 ± 0.5) × 10⁻¹⁹ cm² | acs.org |
Compound List
this compound (CH₃C(O)ONO₂)
Peroxy this compound (PAN) (CH₃C(O)OONO₂)
Acetyl peroxy radical (CH₃C(O)O₂•)
Nitrogen dioxide (NO₂)
Hydroxyl radical (OH•)
Hydroperoxyl radical (HO₂•)
Ketene (H₂CCO)
Acetic acid (CH₃COOH)
Nitric acid (HNO₃)
Methylglyoxal (B44143) (CH₃COCHO)
Peracetic acid (CH₃C(O)OOH)
Environmental and Atmospheric Chemistry of Acetyl Nitrate
Formation Pathways of Acetyl Peroxy Nitrates (PANs) in the Atmosphere
PANs are not directly emitted into the atmosphere but are formed through the oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx) and sunlight wikipedia.orgenergyeducation.cawikipedia.orgepa.gov. The formation process is complex and involves several key steps.
Photochemical Oxidation of Volatile Organic Compounds (VOCs)
The photochemical oxidation of VOCs, catalyzed by ultraviolet light from the sun, initiates the formation of aldehydes, ketones, and dicarbonyls. These intermediate compounds then undergo further reactions, leading to the creation of peroxyacyl radicals. The most common peroxyacyl radical involved in PAN formation is the peroxyacetyl radical (CH₃C(O)OO•) wikipedia.orgsdu.edu.cnescholarship.org. This radical can be generated from the free radical oxidation of acetaldehyde, various ketones, or the photolysis of dicarbonyl compounds such as methylglyoxal (B44143) or diacetyl wikipedia.orgsdu.edu.cnescholarship.org. Acetaldehyde is a significant precursor, accounting for approximately 44% of the global PAN source, followed by methylglyoxal (30%) and acetone (B3395972) (7%) copernicus.org. Other VOCs, including isoprene (B109036) and alkanes, also contribute to PAN formation globally copernicus.org.
Reactions of Aldehydes and Ketones with Nitrogen Oxides (NOx, NO₂, NO₃)
The formation of PANs is critically dependent on the presence of nitrogen oxides (NOx), which include nitric oxide (NO) and nitrogen dioxide (NO₂). Peroxyacyl radicals (RC(O)OO•) react reversibly with nitrogen dioxide (NO₂) to form peroxyacyl nitrates (RC(O)OONO₂) wikipedia.orgwikipedia.org. This reaction is central to PAN formation:
CH₃C(O)OO• + NO₂ ⇌ CH₃C(O)OONO₂ (PAN) wikipedia.org
The presence of nitric oxide (NO) competes with NO₂ for the peroxyacyl radical, leading to different products and inhibiting PAN formation. The reaction of peroxyacetyl radical with NO (CH₃C(O)OO• + NO → CH₃• + CO₂ + NO₂) is a significant loss pathway for the peroxyacetyl radical, especially at high NO concentrations nine-esf.orgacs.org. Consequently, PAN formation is often delayed in polluted air until NO concentrations decrease and NO₂ concentrations increase tandfonline.com.
Night-time reactions also contribute to PAN formation, particularly the reaction of aldehydes, such as acetaldehyde, with the nitrate (B79036) radical (NO₃) wikipedia.orgnih.gov.
Atmospheric Degradation and Fate of Acetyl Peroxy Nitrates
PANs are relatively unstable in the atmosphere and undergo degradation through several processes, primarily thermal decomposition and photolysis, as well as reactions with atmospheric radicals.
Thermal Decomposition and Lifetime in Different Atmospheric Layers
PAN is thermally unstable, and its decomposition rate is highly dependent on temperature wikipedia.orgsdu.edu.cncopernicus.orgresearchgate.netnih.gov. In the lower troposphere, where temperatures are warmer, PAN has a relatively short lifetime, estimated to be around 1-2 hours at 25°C sdu.edu.cncopernicus.orgresearchgate.netnih.gov. However, as temperature decreases, the lifetime of PAN increases significantly. At colder temperatures, such as those found in the mid-troposphere or during winter, PAN can persist for weeks to months wikipedia.orgsdu.edu.cncopernicus.orgnih.gov. This temperature-dependent stability allows PAN to act as a long-range transport reservoir for NOx, releasing NOx in colder, remote regions where it can efficiently contribute to ozone formation wikipedia.orgsdu.edu.cncopernicus.org.
The thermal decomposition of PAN (CH₃C(O)OONO₂) primarily involves the fission of the O-N bond, yielding the peroxyacetyl radical (CH₃C(O)OO•) and NO₂ researchgate.net. The equilibrium between PAN and its precursors (peroxyacetyl radical and NO₂) is temperature-dependent copernicus.org.
Analytical Methodologies for Acetyl Nitrate in Research Contexts
Chromatographic Separation and Quantification Techniques
Chromatography is a cornerstone for the analysis of complex mixtures generated during organic synthesis. For reactions involving acetyl nitrate (B79036), both gas and liquid chromatography serve distinct purposes, from trace analysis of related volatile compounds to the detailed quantification of reactants and products in the reaction milieu.
Direct analysis of acetyl nitrate by Gas Chromatography-Mass Spectrometry (GC-MS) is generally considered unfeasible due to the compound's thermal lability. The high temperatures required for the GC injector port and column would lead to the decomposition of this compound, preventing its passage through the column for separation and detection. fraunhofer.desci-hub.st Research into the thermal decomposition of related compounds, such as peroxy this compound (PAN), confirms that nitrate-containing organic species can be highly sensitive to temperature. aip.orgresearchgate.net Analysis of nitrate ester explosives by GC-VUV (Vacuum Ultraviolet) spectroscopy also shows thermal decomposition into smaller molecules like nitric oxide, water, and formaldehyde. nih.gov
However, GC-MS has been ingeniously applied to the trace analysis of related species, which demonstrates the potential for analyzing this compound derivatives. A notable method allows for the quantification of nitrite (B80452) in biological fluids without prior derivatization. nih.gov In this technique, nitrous acid (formed from nitrite upon acidification) reacts with the solvent, ethyl acetate (B1210297), within the hot GC injector (300°C) to form acetyl nitrite in situ. This more volatile and thermally stable derivative is then separated and detected by mass spectrometry. nih.gov
Key aspects of this indirect GC-MS method:
Analyte: Nitrite (converted to acetyl nitrite in the injector).
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
Ionization Mode: Negative Ion Chemical Ionization (NICI) is used for high sensitivity. nih.gov
Detection: Selected Ion Monitoring (SIM) is used to quantify the target ions (e.g., m/z 46 for O¹⁴NO⁻ and m/z 47 for O¹⁵NO⁻ from an internal standard). nih.gov
While this method is for nitrite, it underscores a potential strategy for this compound analysis: conversion to a more stable, volatile derivative before GC-MS analysis. Standard GC-MS methods for nonvolatile species like nitrate and nitrite typically require a separate derivatization step, for example, using pentafluorobenzyl bromide (PFB-Br), to create a volatile compound suitable for analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) is the predominant chromatographic technique for analyzing the composition of reaction mixtures where this compound is used as a reagent. fraunhofer.de Operating at or near ambient temperature, HPLC avoids the thermal decomposition issues associated with GC, allowing for the quantification of reactants, intermediates, and products in their original state. It is frequently used to assess product selectivity and reaction completion in nitration reactions. fraunhofer.de
For instance, in studies involving the nitration of N,N´-dimethyl-urea using this compound generated in situ, HPLC was the primary analytical tool to analyze the product composition and confirm the high selectivity of the reaction. fraunhofer.de
While direct quantification of the unstable this compound reagent itself is challenging and less commonly reported, HPLC is extensively used to analyze its more stable hydrolysis products, nitrate and nitrite. These methods can be adapted to monitor the decomposition of this compound or to quantify residual starting materials and products in a reaction quench. A variety of HPLC methods have been developed for nitrate and nitrite analysis in diverse matrices. pjps.pksciencepub.netjptcp.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase (Column) | SAX (Strong Anion Exchange) Hypersil (150 x 4.6mm, 5µm) pjps.pk | Eclipse plus C8 (150 x 4.6mm, 5µm) sciencepub.net | C18 BDS Hypersil (250 x 4.6mm, 5µm) jptcp.com |
| Mobile Phase | 1.0mM Na₂CO₃: 1.0mM NaHCO₃ (1:1, v/v), pH 5 pjps.pk | Methanol:Water (1:4) with N-Octylamine, pH 3-4 sciencepub.net | Distilled Water, pH 6.5 jptcp.com |
| Flow Rate | 1.0 mL/min pjps.pk | 0.8 mL/min sciencepub.net | 0.9 mL/min jptcp.com |
| Detector | UV at 220 nm pjps.pkjptcp.com | UV at 220 nm sciencepub.net | UV at 220 nm jptcp.com |
| Retention Time (Nitrate) | 2.55 min pjps.pk | ~10.0 min sciencepub.net | 3.5 min (Nitrite) |
Spectrophotometric and Electrochemical Detection Methods
Direct analysis of this compound using spectrophotometric or electrochemical methods is not widely documented in scientific literature. The analytical focus is predominantly on its stable precursors (e.g., nitric acid) or its hydrolysis/reaction products (nitrate and nitrite ions).
Spectrophotometric methods, particularly UV-Visible spectroscopy, are standard for quantifying nitrate and nitrite. Nitrate exhibits a strong UV absorbance peak between 190-250 nm. spectroscopyonline.com However, direct measurement can be subject to interference from other organic molecules that absorb in this region. A more selective and common approach is the Griess assay, a colorimetric method for nitrite detection. rsc.org For nitrate quantification, it must first be reduced to nitrite (e.g., using zinc dust or vanadium(III) chloride), which then reacts with Griess reagents to produce a colored azo dye, typically measured around 520-540 nm. rsc.orgmdpi.com
For monitoring reactions involving this compound, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool. By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, researchers can track the real-time concentration changes of reactants and products by monitoring their characteristic infrared absorption bands, providing valuable kinetic and mechanistic data without sampling. rsc.orgnih.gov
Electrochemical methods for direct this compound detection are similarly scarce. In contrast, a vast body of research exists on the electrochemical sensing of nitrate and nitrite. mdpi.com These methods typically rely on the electrochemical reduction of the nitrate/nitrite ion at the surface of a chemically modified electrode. mdpi.com The modification, often with metals like copper, serves to catalyze the reduction reaction, which can then be measured using techniques like amperometry or voltammetry. mdpi.com Such a system could potentially be used to quantify this compound after a controlled hydrolysis step.
Future Directions and Emerging Research Avenues for Acetyl Nitrate
Exploration of Novel Synthetic Applications Beyond Nitration
While acetyl nitrate (B79036) is primarily recognized for its nitrating capabilities, research is increasingly exploring its potential in other synthetic transformations. Studies are investigating its efficacy as an electrophilic acetylating agent for various nucleophiles, including alcohols and amines. These investigations aim to establish acetyl nitrate as a viable alternative to more traditional, and sometimes harsher, acetylating agents like acetic anhydride (B1165640) or acetyl chloride, particularly in scenarios requiring mild reaction conditions and high selectivity. For instance, research has demonstrated its use in the one-pot conversion of methyl ketones into diverse carboxylic acid derivatives and heterocycles, showcasing its utility in oxidative cleavage reactions nsf.gov. Further exploration into its role as a mild oxidant in the synthesis of specific carbonyl compounds and heterocycles is also an active area, promising to broaden its synthetic repertoire beyond its established nitration applications.
Advanced Computational Modeling for Complex Reaction Systems
Computational chemistry, particularly Density Functional Theory (DFT), is playing a pivotal role in elucidating the complex reaction mechanisms involving this compound. Researchers are employing these advanced modeling techniques to map reaction pathways, determine activation energies, and predict regioselectivity in various transformations chemistryviews.orgresearchgate.netacs.org. For example, DFT calculations have been instrumental in understanding the mechanisms of this compound-mediated cyclizations and nitrations, identifying key intermediates and transition states chemistryviews.orgresearchgate.netacs.org. The future direction in this area involves extending these computational models to accurately predict reactivity and outcomes in more complex, multi-component reaction systems, thereby aiding in the rational design of novel synthetic routes and process optimization.
Development of More Sustainable and Green Chemistry Approaches to this compound Utilization
A significant focus of current research is on developing more sustainable and environmentally friendly methods for the synthesis and utilization of this compound. This includes exploring greener routes for its in-situ generation, employing safer precursors, and utilizing benign reaction media such as supercritical CO2 or ionic liquids rsc.orgroyalsocietypublishing.org. Studies are also evaluating the atom economy and waste reduction potential of processes that incorporate this compound. The development of solvent-free reaction conditions is another key aspect of this research, aligning with the principles of green chemistry to minimize environmental impact and enhance process safety nih.gov.
Integration of this compound Chemistry with Microfluidics and Process Intensification
The integration of this compound chemistry into microfluidic systems and process intensification strategies represents a significant advancement in safety and efficiency. Microreactors offer superior heat and mass transfer capabilities, which are crucial for managing the highly exothermic reactions involving this compound, thereby enhancing safety and improving product selectivity fraunhofer.deresearchgate.neteuropa.eubeilstein-journals.org. Continuous flow processing, enabled by microreactor technology, allows for precise control over reaction parameters, reduces reaction times, and facilitates safer scale-up fraunhofer.deresearchgate.neteuropa.eubeilstein-journals.org. Research in this domain focuses on developing robust, automated continuous flow platforms for the in-situ generation and immediate consumption of this compound, thereby circumventing the hazards associated with handling this unstable reagent chemistryviews.orgresearchgate.netbioengineer.orgchemrxiv.org. These advancements are crucial for the pharmaceutical industry, enabling safer and more reproducible synthesis of vital compounds chemistryviews.orgresearchgate.netbioengineer.orgchemrxiv.orgacs.orgacs.org.
Interdisciplinary Research at the Interface of Organic Chemistry and Atmospheric Science
An emerging interdisciplinary area involves understanding the role of this compound and related peroxyacetyl nitrates (PANs) in atmospheric chemistry. Research is investigating the formation pathways of these compounds in the atmosphere, their potential as intermediates in the oxidation of volatile organic compounds (VOCs), and their contribution to atmospheric pollutant cycles noaa.govcopernicus.orgacs.orgresearchgate.netcopernicus.orgresearchgate.netresearchgate.netcopernicus.orgcopernicus.orgsciencedaily.comresearchgate.net. Key areas of study include elucidating their degradation mechanisms and reaction kinetics with atmospheric species like hydroxyl radicals (OH). Understanding these processes is vital for improving air quality models and predicting the long-range transport of pollutants. For example, studies are examining how PAN decomposition influences ozone concentrations and the atmospheric nitrogen cycle copernicus.orgcopernicus.orgresearchgate.netcopernicus.orgcopernicus.org.
Q & A
Q. What are the standard synthetic routes for acetyl nitrate, and how can purity be optimized during preparation?
this compound is typically synthesized via the reaction of acetic anhydride with concentrated nitric acid (HNO₃) under controlled conditions . Key steps include:
- Procedure : Dropwise addition of HNO₃ to acetic anhydride at 0–5°C to minimize exothermic side reactions.
- Purity Control : Use anhydrous reagents and inert atmospheres (N₂/Ar) to prevent hydrolysis. Distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) isolates the product .
- Hazard Mitigation : Due to its explosive nature, small-scale reactions and remote-controlled setups are recommended.
Q. How does this compound function as a dual-purpose reagent in nitration and acetylation reactions?
this compound acts as both a nitrating and acetylating agent due to its ability to transfer NO₂⁺ (nitronium ion) and CH₃CO⁺ (acetyl ion). For example:
- Nitration : In the nitration of indolo[3,2-b]carbazole, this compound delivers NO₂⁺ to electron-rich aromatic systems, with regioselectivity influenced by temperature (–20°C improves yield to 88%) .
- Acetylation : In α-chlorination of ketones, this compound facilitates in situ acetylation of hydroxyl groups, preventing unwanted side reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress by-products in this compound-mediated nitration?
Controlling temperature and stoichiometry is critical:
- Temperature : Lower temperatures (–20°C) enhance regioselectivity in nitration reactions, reducing poly-nitrated by-products .
- Stoichiometry : Excess this compound (5 equivalents) ensures complete substrate conversion but requires careful quenching to avoid over-nitration .
- Catalysts : Ceric ammonium nitrate (CAN) improves selectivity in α-chlorination by stabilizing reactive intermediates, minimizing di- or tri-chlorinated products .
Q. What analytical methods resolve contradictions in quantifying nitrate derivatives formed via this compound reactions?
Discrepancies arise from matrix interference and method sensitivity:
- Ion Chromatography/Conductivity Detection (IC/CD) : Preferred for aqueous samples (e.g., post-reaction quenching) with 83–114% recovery rates but limited by co-eluting ions .
- UV-Vis Spectroscopy : Effective for soil/extracted samples but requires diazotization steps, introducing variability (e.g., Mulvaney 1996 protocol) .
- Cross-Validation : Pairing IC/CD with NMR (e.g., ¹H/¹³C) confirms product identity, as demonstrated in α-chlorinated ketone studies .
Q. How does the photochemical behavior of peroxy this compound (PAN) differ from this compound in atmospheric studies?
PAN, a derivative of this compound, exhibits distinct photolysis pathways:
- Near-IR Photolysis : PAN’s Jnear-IR (3 × 10⁻⁸ s⁻¹) is negligible compared to UV-driven decomposition, due to its lower vibrational excitation efficiency .
- Formation Mechanisms : PAN forms via NOₓ and VOC interactions (e.g., isoprene and xylenes as primary precursors), with explicit chemical models (e.g., MCM v3.3.1) quantifying contributions from individual VOCs .
Q. What mechanistic insights explain this compound’s role in methyl ketone oxidative conversions?
Analogous to the haloform reaction, this compound mediates C–C bond cleavage in methyl ketones via:
- Radical Pathway : NO₃• radicals abstract α-hydrogens, forming carboxyl intermediates. Computational studies support this mechanism, with transition states validated at the B3LYP/6-31G* level .
- Product Diversity : Varying reaction conditions (e.g., solvent polarity) yields carboxylic acids, esters, or amides, expanding synthetic utility .
Methodological Challenges & Solutions
Q. How do researchers address discrepancies in regioselectivity during this compound-mediated reactions?
- Case Study : In nitrating indolo[3,2-b]carbazole, competing pathways (NO₂⁺ vs. acetyl transfer) are resolved by:
Q. What protocols ensure safe handling and reproducibility of this compound in large-scale syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
